Bromopropionylbromide
Overview
Description
Bromopropionylbromide: is a chemical compound with the molecular formula C3H4Br2O 2-Bromopropionyl bromide or α-Bromopropionyl bromide . This compound is a colorless to yellow liquid and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromopropionylbromide can be synthesized through the bromination of propionyl chloride. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Bromopropionylbromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form addition products.
Hydrolysis: It can be hydrolyzed in the presence of water to form bromopropionic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Iron, aluminum bromide
Solvents: Diethyl ether, benzene, acetone
Major Products Formed:
Substituted Products: Formed by reaction with nucleophiles
Addition Products: Formed by reaction with alkenes and alkynes
Bromopropionic Acid: Formed by hydrolysis
Scientific Research Applications
Bromopropionylbromide has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the preparation of cellulose macroinitiators and bromoester-terminated polymers for atom transfer radical polymerization (ATRP).
Material Science: It is used in the modification of cellulose nanofibrils to impart hydrophobic properties
Mechanism of Action
The mechanism of action of bromopropionylbromide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on organic molecules, such as amines and alcohols. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- Bromoacetyl bromide
- Bromoisobutyryl bromide
- Bromopropionic acid
- Bromoacetyl chloride
Comparison: Bromopropionylbromide is unique due to its specific reactivity and applications in organic synthesis and polymer chemistry. Compared to bromoacetyl bromide and bromoisobutyryl bromide, this compound offers distinct advantages in terms of selectivity and efficiency in certain reactions. Its use in the preparation of cellulose macroinitiators and hydrophobic cellulose nanofibrils highlights its versatility and importance in material science .
Properties
IUPAC Name |
3-bromopropanoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-2-1-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXLFVNGTPQFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451301 | |
Record name | Bromopropionylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7623-16-7 | |
Record name | Bromopropionylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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